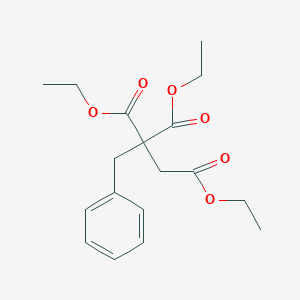

Ethyl 2,2'-Bis(ethoxycarbonyl)-3-phenylpropanoate

Description

Ethyl 2,2'-bis(ethoxycarbonyl)-3-phenylpropanoate (CAS 16515-84-7) is an aromatic ester with the molecular formula C₁₇H₂₂O₆ and a molecular weight of 322.35 g/mol. It is characterized by two ethoxycarbonyl groups at the 2-position and a phenyl group at the 3-position of the propanoate backbone. The compound is a colorless liquid soluble in chloroform and is typically stored at room temperature . It is supplied by multiple manufacturers, including Santa Cruz Biotechnology and J & K Scientific Ltd., for research applications .

Properties

IUPAC Name |

triethyl 1-benzylethane-1,1,2-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6/c1-4-22-15(19)13-18(16(20)23-5-2,17(21)24-6-3)12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNRGCZUORVKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340304 | |

| Record name | Triethyl 3-phenyl-1,2,2-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16515-84-7 | |

| Record name | Triethyl 3-phenyl-1,2,2-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 3-phenyl-1,2,2-propanetricarboxylate typically involves the esterification of 3-phenyl-1,2,2-propanetricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Triethyl 3-phenyl-1,2,2-propanetricarboxylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Triethyl 3-phenyl-1,2,2-propanetricarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2,2'-Bis(ethoxycarbonyl)-3-phenylpropanoate has garnered interest in pharmaceutical research due to its potential as a precursor for the synthesis of bioactive compounds. The presence of multiple ethoxycarbonyl groups and a phenyl group suggests that it may engage in various chemical reactions that can lead to the formation of new medicinal agents.

- Drug Discovery : The compound's structure allows for modifications that can enhance biological activity or target specificity. Similar compounds with triester functionalities have been explored for their biological activities, indicating that derivatives of this compound could be promising candidates for drug development.

- Synthesis of Complex Molecules : Its triester functionality enables it to serve as an intermediate in the synthesis of more complex organic molecules. This makes it valuable in the development of pharmaceuticals that require intricate molecular architectures.

Organic Synthesis

This compound is also utilized in organic synthesis due to its reactivity:

- Reagent in Claisen Condensation : The compound can participate in Claisen condensation reactions, which are fundamental in forming carbon-carbon bonds and synthesizing larger molecules.

- Building Block for Other Compounds : Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing other chemical entities.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, insights can be drawn from related research:

- Synthesis Pathways : Various synthetic methodologies have been documented for producing this compound efficiently while maintaining high purity levels.

- Biological Activity Exploration : Ongoing studies on similar esters have shown promising results regarding their biological activities, suggesting that further exploration of this compound could yield significant findings.

Mechanism of Action

The mechanism of action of Triethyl 3-phenyl-1,2,2-propanetricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The phenyl ring can interact with aromatic receptors and enzymes, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional analogs of ethyl 2,2'-bis(ethoxycarbonyl)-3-phenylpropanoate include esters with variations in substituents (e.g., methyl, oxo, or fluorine groups) or backbone modifications.

Structural and Physical Properties

Table 1: Key Properties of this compound and Analogous Compounds

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The bis(ethoxycarbonyl) groups in the target compound increase its molecular weight and polarity compared to analogs with methyl or oxo substituents. This likely enhances its solubility in polar aprotic solvents like chloroform . The 3-oxo group in ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate introduces a ketone functional group, which may influence reactivity (e.g., susceptibility to nucleophilic attack) .

Physical Properties: The density of ethyl 2-formyl-3-oxopropanoate (1.143 g/cm³) is higher than that of the dimethyl-oxo analog (1.063 g/cm³), likely due to the formyl group’s compact structure . The boiling point of ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (290.6°C) is significantly higher than that of ethyl 2-formyl-3-oxopropanoate (181.5°C), reflecting stronger intermolecular forces in the phenyl-containing compound .

Research and Application Insights

- This compound: Primarily used in academic and industrial research, as indicated by its availability through specialty chemical suppliers .

- Ethyl 3-phenylpropanoate Derivatives: Compounds like ethyl 3-phenylpropanoate and its analogs are frequently detected in flavor chemistry (e.g., sauce-aroma Baijiu), where they contribute to fruity or floral notes . However, the target compound’s bis(ethoxycarbonyl) groups may limit its volatility, reducing its role in flavor applications.

- Pharmaceutical Potential: The difluoro-methoxyphenyl analog (CAS 1706452-47-2) exemplifies how fluorine incorporation can optimize drug candidates for improved metabolic stability or target binding .

Biological Activity

Ethyl 2,2'-Bis(ethoxycarbonyl)-3-phenylpropanoate is a chemical compound with the molecular formula and a molecular weight of 336.38 g/mol. It is classified as an ester and is characterized by its dual ethoxycarbonyl groups and phenyl substitution, which may influence its reactivity and interactions with biological systems. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The structure of this compound includes:

- Two ethoxycarbonyl groups : These groups may facilitate various chemical reactions, including hydrolysis and esterification.

- A phenyl group : This aromatic component can interact with biological receptors, potentially influencing pharmacological properties.

The compound appears as a colorless liquid and is soluble in chloroform, indicating its utility in organic synthesis where solubility is crucial for reaction efficiency.

Research Findings

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. For instance, esters with phenolic structures have been documented to exhibit activity against various bacterial strains. This compound's structural features may suggest potential efficacy against pathogens, although direct studies are necessary to confirm this.

- Enzyme Inhibition : The presence of ester functionalities suggests that this compound could act as an enzyme inhibitor. Esters are often substrates for enzymes such as esterases and lipases, which could lead to the modulation of metabolic pathways .

- Drug Development Potential : Given its structural characteristics, this compound may serve as a precursor in the synthesis of biologically active molecules. Its dual ethoxycarbonyl groups allow for further derivatization, which is a common strategy in drug design to enhance bioactivity and selectivity .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl Malonate | C7H12O4 | Simple diester used widely in organic synthesis |

| Ethyl Acetoacetate | C6H10O3 | Known for its role in Claisen condensation reactions |

| Ethyl Benzoylacetate | C10H10O3 | Exhibits different reactivity due to the benzoyl group |

| This compound | C18H24O6 | Dual ethoxycarbonyl groups and phenyl substitution |

This table highlights how this compound stands out due to its complex structure and potential biological interactions compared to simpler esters.

Case Studies

While specific case studies directly involving this compound are scarce, research on related compounds provides insights into its potential applications.

- Synthesis of Bioactive Derivatives : Research has demonstrated that esters can be modified to yield derivatives with enhanced biological activities. For example, modifications leading to increased lipophilicity or altered functional groups can improve drug-like properties .

- Pharmacological Investigations : Studies on similar compounds have indicated that modifications at the phenolic position can significantly affect their antimicrobial and anti-inflammatory activities. These findings suggest that systematic exploration of this compound derivatives could yield valuable pharmacological agents.

Q & A

Q. Characterization :

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), ester methyl groups (δ 1.2–1.4 ppm), and methine protons (δ 3.8–4.2 ppm) confirm substitution patterns .

- ¹³C NMR : Ester carbonyls appear at δ 165–170 ppm, with phenyl carbons at δ 125–140 ppm .

- IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) .

Advanced: How can conflicting data on reaction yields be resolved during optimization?

Answer:

Conflicting yields often arise from variable reaction conditions. Systematic analysis includes:

- Catalyst screening : Compare sodium ethoxide vs. potassium tert-butoxide; the latter may enhance steric hindrance, reducing side reactions .

- Solvent effects : Anhydrous ethanol vs. THF; THF’s lower polarity may slow hydrolysis but reduce solubility .

- Kinetic studies : Use in situ FTIR or HPLC to track intermediate formation (e.g., ethyl 3-oxo-3-phenylpropanoate) and adjust stoichiometry .

- Statistical design : Apply a Box-Behnken model to optimize temperature, catalyst loading, and solvent ratio .

Advanced: What stereochemical considerations arise during derivatization of the compound?

Answer:

The central propanoate moiety can exhibit configurational isomerism. Key strategies include:

- Chiral chromatography : Use a Chiralpak® AD-H column to resolve enantiomers (e.g., (R)- and (S)-forms) .

- Stereoselective synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct asymmetric esterification .

- Dynamic kinetic resolution : Catalytic palladium complexes can invert stereochemistry during cross-coupling reactions .

Advanced: How can the compound’s bis(ethoxycarbonyl) groups be leveraged for biodegradable applications?

Answer:

The ethoxycarbonyl groups are hydrolytically labile under physiological conditions. Methodological adaptations include:

- Enzyme-triggered release : Use esterases to cleave ethoxycarbonyl moieties, releasing active metabolites (e.g., prodrugs for controlled drug delivery) .

- pH-sensitive degradation : Modify with pH-responsive linkers (e.g., hydrazones) to enhance site-specific cleavage in acidic microenvironments .

- Biocompatibility assays : Test hydrolytic stability in simulated body fluid (SBF) at 37°C, monitoring degradation via LC-MS .

Basic: What analytical techniques validate the compound’s stability under storage conditions?

Answer:

- Accelerated stability testing : Store at 40°C/75% RH for 6 months; analyze degradation products (e.g., free phenylpropanoic acid) via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C typical for esters) .

- Light exposure studies : UV-Vis spectroscopy (200–400 nm) detects photolytic byproducts like quinones .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

Electron-withdrawing groups (e.g., ethoxycarbonyl) activate the phenyl ring for electrophilic substitution:

- Friedel-Crafts acylation : The meta-directing effect of ethoxycarbonyl groups directs acylations to the 3-position .

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ and aryl boronic acids to functionalize the phenyl ring; steric hindrance from bis(ethoxycarbonyl) groups reduces ortho substitution .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of chloroform vapors during purification .

- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure .

- Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate .

Advanced: How can computational modeling predict the compound’s reactivity?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction transition states (e.g., ester hydrolysis activation energy) .

- Molecular docking : Simulate interactions with esterase enzymes to design targeted prodrugs .

- QSAR models : Correlate substituent Hammett constants (σ) with hydrolysis rates .

Advanced: What contradictions exist in reported spectroscopic data, and how are they resolved?

Answer:

Discrepancies in ¹H NMR shifts (e.g., methine proton δ values) may arise from solvent polarity or concentration effects. Resolution strategies:

- Internal standards : Use tetramethylsilane (TMS) or residual solvent peaks for calibration .

- Variable temperature NMR : Identify dynamic effects (e.g., rotamers) causing peak splitting .

- Comparative databases : Cross-reference with analogs like ethyl 3-phenylpropanoate (δ 7.2–7.4 ppm for aromatic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.